molecular formula C6H3BrFNO3 B8204283 2-Bromo-6-fluoro-3-nitrophenol

2-Bromo-6-fluoro-3-nitrophenol

Cat. No.: B8204283
M. Wt: 235.99 g/mol
InChI Key: FXQLPBYNRSVJHT-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-nitrophenol typically involves the nitration of 2-bromo-6-fluorophenol. The process begins with the bromination of 2-fluorophenol to obtain 2-bromo-6-fluorophenol. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring makes it susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C) or metal hydrides (NaBH4) are employed.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base (NaOH, KOH).

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms enhance the compound’s reactivity and influence its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Fluoro-4-nitrophenol

Uniqueness

2-Bromo-6-fluoro-3-nitrophenol is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

2-bromo-6-fluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-4(9(11)12)2-1-3(8)6(5)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQLPBYNRSVJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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